molecular formula C18H22N4 B2963211 2,5-dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890610-90-9

2,5-dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2963211
CAS No.: 890610-90-9
M. Wt: 294.402
InChI Key: ICAVHJISKXRKRI-UHFFFAOYSA-N
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Description

2,5-dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C18H22N4 and its molecular weight is 294.402. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Inhibitory Activity

This compound belongs to a class known for its specific inhibition of cyclic GMP phosphodiesterase, especially type V phosphodiesterase. This inhibition has shown potential in various medical applications, including the treatment of hypertension. For example, Dumaitre and Dodic (1996) have synthesized a series of compounds with similar structures and reported their enzymatic and cellular activity, as well as in vivo oral antihypertensive activity. These findings suggest potential therapeutic applications in cardiovascular diseases (Dumaitre & Dodic, 1996).

Role in Anticancer and Antimicrobial Activities

The pyrazolo[1,5-a]pyrimidine derivatives have been found to possess significant anticancer and antimicrobial properties. Research conducted by Riyadh (2011) demonstrated the synthesis of novel N-arylpyrazole-containing compounds, which, upon screening, showed promising inhibition effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), comparable to those of standard drugs like 5-fluorouracil (Riyadh, 2011).

Applications in PET Imaging

One of the derivatives of this compound, specifically designed for positron emission tomography (PET) imaging, has been synthesized as a potential ligand for in vivo imaging of CRF1 receptors. Kumar et al. (2003) developed a synthesis method for a highly selective CRF1 antagonist, demonstrating its potential in neuroimaging and the study of neurodegenerative diseases (Kumar et al., 2003).

Synthesis and Biological Evaluation

In another study, the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives was investigated. The study by Rahmouni et al. (2014) focused on the antibacterial activity of these compounds, revealing significant results and highlighting their potential in addressing bacterial infections (Rahmouni et al., 2014).

Structural and Mechanistic Studies

The compound's derivatives have also been the subject of structural and mechanistic studies. For instance, Portilla et al. (2006) conducted research on the hydrogen-bonded structure of similar compounds, which is crucial for understanding their chemical behavior and potential applications in various fields (Portilla et al., 2006).

Properties

IUPAC Name

2,5-dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-5-10-19-16-11-13(3)20-18-17(14(4)21-22(16)18)15-8-6-12(2)7-9-15/h6-9,11,19H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAVHJISKXRKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.